1-[(2-phenyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid
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Overview
Description
1-[(2-phenyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid is a complex organic compound that features an indole moiety, a piperidine ring, and a carboxylic acid group. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-phenyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the indole ring, the acetylation of the indole, and the coupling with piperidine-3-carboxylic acid. Common synthetic routes may involve:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while reducing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-[(2-phenyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid.
Major Products
Scientific Research Applications
1-[(2-phenyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2-phenyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication . The piperidine ring can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carboxylic acid: A simpler indole derivative with similar biological activities.
1-(1H-indol-3-yl)ethanone: Another indole derivative with acetyl group, used in similar research applications.
1-(2-phenyl-1H-indol-3-yl)ethanone: A closely related compound with a phenyl group at the 2-position of the indole ring.
Uniqueness
1-[(2-phenyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid is unique due to its combination of an indole moiety, a piperidine ring, and a carboxylic acid group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
1-[2-(2-phenylindol-1-yl)acetyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-21(23-12-6-10-18(14-23)22(26)27)15-24-19-11-5-4-9-17(19)13-20(24)16-7-2-1-3-8-16/h1-5,7-9,11,13,18H,6,10,12,14-15H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJAOQJXCGQGOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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